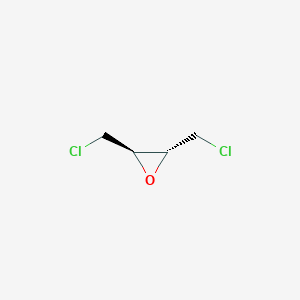

trans-1,4-Dichloro-2,3-epoxybutane

CAS No.: 45467-40-1

Cat. No.: VC17034952

Molecular Formula: C4H6Cl2O

Molecular Weight: 140.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45467-40-1 |

|---|---|

| Molecular Formula | C4H6Cl2O |

| Molecular Weight | 140.99 g/mol |

| IUPAC Name | (2R,3R)-2,3-bis(chloromethyl)oxirane |

| Standard InChI | InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |

| Standard InChI Key | VUSYFNXNYLAECV-IMJSIDKUSA-N |

| Isomeric SMILES | C([C@H]1[C@@H](O1)CCl)Cl |

| Canonical SMILES | C(C1C(O1)CCl)Cl |

Introduction

Chemical Identity and Structural Characteristics

trans-1,4-Dichloro-2,3-epoxybutane is systematically named (2R,3R)-2,3-bis(chloromethyl)oxirane, reflecting its stereospecific configuration. The compound’s InChIKey (VUSYFNXNYLAECV-IMJSIDKUSA-N) and SMILES notation () confirm its trans-epoxide structure, where chloromethyl groups occupy opposite positions relative to the oxirane ring . This spatial arrangement distinguishes it from its cis isomer, which exhibits distinct polymerization behavior and material properties .

Stereochemical Considerations

The compound’s stereochemistry critically influences its reactivity and polymer morphology. The trans configuration enables a helical chain conformation during polymerization, which persists in both melt and solution states. This structural rigidity contributes to the polymer’s high crystallinity and thermal stability .

Synthesis and Production

The synthesis of trans-1,4-dichloro-2,3-epoxybutane typically involves epoxidation of 1,4-dichloro-2-butene intermediates. Industrial routes utilize chlorination of butadiene followed by controlled oxidation to form the epoxide group. Key steps include:

-

Chlorination: Butadiene reacts with chlorine gas to yield 1,4-dichloro-2-butene.

-

Epoxidation: Treatment with peroxides or peracids introduces the epoxy group, with reaction conditions carefully optimized to favor the trans isomer .

A critical advancement in production involves the use of stereoselective catalysts, such as titanium-based complexes, which enhance trans-isomer yields while minimizing byproducts .

Polymerization Mechanisms

trans-1,4-Dichloro-2,3-epoxybutane undergoes cationic ring-opening polymerization (CROP) using catalysts like at low temperatures (-78°C). This process proceeds via a chain-growth mechanism:

The stereoregularity of the resulting polymer arises from the monomer’s trans configuration, leading to a racemic diisotactic microstructure. This regularity facilitates crystallization, yielding polymers with melting points up to 235°C and glass transition temperatures () of 95°C .

Physicochemical Properties

The compound and its polymers exhibit distinctive characteristics:

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | 140.99 g/mol | |

| Melting Point () | 235°C (polymer) | |

| Glass Transition () | 95°C | |

| Density | 1.32 g/cm³ | |

| Chlorine Content | 50 wt% |

These properties stem from the polymer’s high chlorine content and helical conformation, which also confer UV stability and resistance to thermal degradation .

Material Applications

Flame-Resistant Materials

The polymer’s inherent chlorine content (50%) enables self-extinguishing behavior, meeting UL94 V-0 standards without additive flame retardants. Applications include:

-

Electrical Insulation: Wire coatings and circuit board laminates leverage its dielectric strength ( at 1 MHz) and arc resistance .

-

Protective Textiles: Fibers spun from the polymer are used in firefighter gear and industrial curtains .

Barrier Films

The crystalline structure impedes gas diffusion, yielding oxygen transmission rates below 5 cc·mil/(100 in²·day·atm). This makes it suitable for food packaging and pharmaceutical blister packs .

Adhesives and Coatings

Solution-cast films exhibit adhesion strengths exceeding 2,000 psi on metals and polymers, ideal for aerospace composites .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume